Taminadenant is an orally bioavailable adenosine A2A receptor (A2AR) antagonist, with potential antineoplastic activity. Upon administration, A2AR antagonist PBF-509 selectively binds to and inhibits A2AR expressed on T-lymphocytes. This abrogates the adenosine/A2AR-mediated inhibition of T-lymphocytes and activates a T-cell-mediated immune response against tumor cells, thereby reducing proliferation of susceptible tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T-cells and, upon activation by adenosine, inhibits their proliferation and activation. Adenosine is often produced in excess by cancer cells.
Mechanism of Action
Suppression of T cell activity: Adenosine binding to A2AR on T cells inhibits their proliferation, cytokine production, and cytotoxic activity, hindering their ability to attack tumor cells [, , ].
Promotion of angiogenesis: A2AR activation can stimulate the formation of new blood vessels, providing tumors with the nutrients and oxygen needed for growth [, , ].
Inhibition of immune cell infiltration: Adenosine signaling can create a barrier that prevents immune cells from effectively infiltrating the tumor microenvironment [, , ].
Enhance the efficacy of other immunotherapies: Combining Taminadenant with checkpoint inhibitors, such as anti-PD-1 antibodies, has shown promise in preclinical and clinical studies [, , , , ].
Applications
Non-Small Cell Lung Cancer (NSCLC): Studies have evaluated Taminadenant as a single agent and in combination with anti-PD-1 therapies like spartalizumab [, ]. These studies have assessed safety, tolerability, and preliminary efficacy, showing some promising results in terms of disease stabilization and potential for enhancing the activity of checkpoint inhibitors.
Microsatellite Stable Colorectal Cancer (MSS CRC): Taminadenant is being explored in combination with spartalizumab in a Phase II study []. This combination therapy aims to overcome the resistance of MSS CRC to checkpoint inhibitors.
Triple-Negative Breast Cancer (TNBC): A Phase II study is investigating the combination of Taminadenant and spartalizumab in TNBC []. This aggressive subtype of breast cancer is often resistant to conventional therapies, making novel therapeutic approaches essential.
Other Gastrointestinal Malignancies: Taminadenant, in combination with spartalizumab and/or KAZ954 (an anti-ENTPD2 antibody), has shown promising safety and tolerability in early-phase clinical trials [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A number of 17-phenyl trinor prostaglandin F2α (17-phenyl trinor PGF2α) derivatives have been approved for the treatment of glaucoma. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. Alternatively, it was recently reported that analogs incorporating a 15-deoxy-15,15-difluoro modification also had a favorable ophthalmic activity profile. Tafluprost is a 2-series, 16-phenoxy analog of PGF2α with the 15,15-difluoro substitution. Tafluprost (free acid) is a very potent FP receptor agonist, with a Ki of 0.4 nM. The ester prodrug forms of tafluprost are also potent ocular hypotensives in monkeys. Tafluprost acid is a selective agonist at the prostaglandin F receptor, increasing outflow of aqueous fluid from the eyes and thus lowering intraocular pressure.
Tafluprost is a prostaglandin Falpha that is prostaglandin F2alpha in which the carboxylic acid function has been converted to the corresponding isopropyl ester and the 3-hydroxy-1-octenyl side-chain is substituted by 3,3-difluoro-4-phenoxybut-1-enyl. Used for treatment of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. It has a role as a prostaglandin receptor agonist. It is a prostaglandins Falpha, an organofluorine compound and an isopropyl ester. It is functionally related to a prostaglandin F2alpha. A prostaglandin analogue ester prodrug used topically (as eye drops) to control the progression of glaucoma and in the management of ocular hypertension. Chemically, tafluprost is a fluorinated analog of prostaglandin F2-alpha. Tafluprost was approved for use in the U.S. on February 10, 2012. Tafluprost is a Prostaglandin Analog. The mechanism of action of tafluprost is as a Prostaglandin Receptor Agonist. The physiologic effect of tafluprost is by means of Increased Prostaglandin Activity.
Tafluposide, also known as F-11782, is a DNA topoisomerase inhibitor potentially for the treatment of solid tumors. Tafluposide induces delayed, but extensive, DNA strand breaks. Tafluposide showed significant cytotoxicity against cells derived from either hematological or solid tumors, with a marked inter-patient variation. There was no significant difference between the effect of tafluposide in samples from untreated or previously treated patients. Whilst tafluposide appeared to show weak cross-resistance with the topoisomerase II inhibitor etoposide in acute myeloid leukemia, there did not appear to be any correlation with the effect of the topoisomerase I inhibitor topotecan in either hematological or solid malignancies.
D-Tagatose, also known as D-lyxo-2-hexulose or D-tag, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. D-Tagatose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). D-Tagatose has been detected in multiple biofluids, such as saliva and blood. D-Tagatose can be converted into keto-D-tagatose 1, 6-bisphosphate and keto-D-tagatose 6-phosphate. Keto-D-tagatose is the straight-chain keto form of D-tagatose. It is an enantiomer of a keto-L-tagatose. Tagatose is a functional sweetener. It is a naturally occurring monosaccharide, specifically a hexose. It is commonly found in dairy with a similar texture and sweetened capacity to sucrose but with only a third of the calories. It is approved as a food additive as a low calorie sweetener. Additionally, it is under investigation by Spherix for the treatment of obesity and type II diabetes.